N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. Its unique structure, which includes a tetrahydronaphthalene moiety and a phenoxypropanamide group, makes it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide typically involves multiple steps:
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Formation of the Tetrahydronaphthalene Intermediate: : The starting material, 2-naphthol, undergoes hydrogenation to form 2-hydroxy-1,2,3,4-tetrahydronaphthalene. This reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.
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Alkylation Reaction: : The tetrahydronaphthalene intermediate is then alkylated with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate (K2CO3) to form the corresponding benzyl derivative.
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Amidation Reaction: : The benzyl derivative is reacted with 2-phenoxypropanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-oxo-1,2,3,4-tetrahydronaphthalene.
Reduction: Formation of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for improved efficacy and safety.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its synthesis and reactions are of interest for developing efficient and sustainable manufacturing processes.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide
- N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1-naphthamide
Uniqueness
Compared to similar compounds, N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-phenoxypropanamide is unique due to the presence of the phenoxypropanamide group. This structural feature may confer distinct chemical and biological properties, such as different reactivity patterns and potential biological activities. The comparison of these compounds highlights the importance of specific functional groups in determining the overall behavior and applications of the molecules.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(24-18-9-3-2-4-10-18)19(22)21-14-20(23)12-11-16-7-5-6-8-17(16)13-20/h2-10,15,23H,11-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPEBMTHQBOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1(CCC2=CC=CC=C2C1)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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